molecular formula C25H24N6O4 B2731684 2-(2-anilino-2-oxoethyl)-N-(4-fluorobenzyl)-6,8-dimethyl-1-oxo-1,2-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxamide CAS No. 1111988-89-6

2-(2-anilino-2-oxoethyl)-N-(4-fluorobenzyl)-6,8-dimethyl-1-oxo-1,2-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxamide

Cat. No. B2731684
CAS RN: 1111988-89-6
M. Wt: 472.505
InChI Key: AABBACIVCLVEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-anilino-2-oxoethyl)-N-(4-fluorobenzyl)-6,8-dimethyl-1-oxo-1,2-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a useful research compound. Its molecular formula is C25H24N6O4 and its molecular weight is 472.505. The purity is usually 95%.
BenchChem offers high-quality 2-(2-anilino-2-oxoethyl)-N-(4-fluorobenzyl)-6,8-dimethyl-1-oxo-1,2-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-anilino-2-oxoethyl)-N-(4-fluorobenzyl)-6,8-dimethyl-1-oxo-1,2-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds with structural similarities, including various triazine derivatives, have been synthesized and evaluated for their potential antitumor activities. For instance, triazine derivatives have been explored for their abilities to inhibit cancer cell growth, demonstrating the significance of such compounds in the development of new anticancer drugs. These studies highlight the chemical versatility and therapeutic potential of triazine-based compounds in cancer research (Ouf, Amr, & Sakran, 2014).

Antimicrobial Applications

Triazine and related compounds have also been investigated for their antimicrobial properties. The synthesis of novel derivatives and their evaluation against various bacterial and fungal strains indicate the role these molecules can play in addressing antibiotic resistance and developing new antimicrobial agents. Such studies provide insights into the structure-activity relationships that are crucial for designing more effective antimicrobial compounds (Jadhav, Raundal, Patil, & Bobade, 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, triazine-based compounds contribute to the development of new materials with specific properties. For example, polyamides containing triazine rings have been synthesized, showcasing the potential of incorporating such structures into polymers for enhancing thermal stability and solubility. These materials could find applications in various industries, including electronics, coatings, and advanced composites, demonstrating the broad applicability of triazine derivatives in material science (Sagar, Shingte, Wadgaonkar, & Salunkhe, 2001).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4/c1-15-7-8-20-19(9-15)23-24(25(33)30(14-27-23)13-22-28-16(2)29-35-22)31(20)12-21(32)26-11-17-5-4-6-18(10-17)34-3/h4-10,14H,11-13H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBACIVCLVEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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